2-chloro-N-(4-fluoro-3-methylphenyl)acetamide
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Overview
Description
2-chloro-N-(4-fluoro-3-methylphenyl)acetamide is an organic compound with the molecular formula C9H9ClFNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted by a 2-chloro group and the phenyl ring is substituted by a 4-fluoro-3-methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-fluoro-3-methylphenyl)acetamide typically involves the reaction of 4-fluoro-3-methylaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-fluoro-3-methylphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-(4-fluoro-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-fluoro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-fluoro-2-methylphenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-methylphenyl)methylacetamide
Uniqueness
2-chloro-N-(4-fluoro-3-methylphenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
630116-36-8 |
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Molecular Formula |
C9H9ClFNO |
Molecular Weight |
201.62 g/mol |
IUPAC Name |
2-chloro-N-(4-fluoro-3-methylphenyl)acetamide |
InChI |
InChI=1S/C9H9ClFNO/c1-6-4-7(2-3-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
BYVJCTHTXAPDGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCl)F |
Origin of Product |
United States |
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